Imidazo[1,2-a]pyridin-7-amine hydrobromide
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Overview
Description
Imidazo[1,2-a]pyridin-7-amine hydrobromide is a heterocyclic compound that belongs to the imidazopyridine class. This compound is recognized for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis . The structure of this compound consists of a fused bicyclic system, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-7-amine hydrobromide is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to a more durable and potent inhibition .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors . KRAS is a protein that plays a key role in several signaling pathways that control cell growth and differentiation .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-7-amine hydrobromide is known for its wide range of biological activities . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving various biochemical reactions .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-7-amine hydrobromide can be achieved through various synthetic strategies. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, one approach involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a catalyst to form the imidazopyridine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-7-amine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the imidazopyridine scaffold .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to enhance reaction efficiency .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazopyridine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridin-7-amine hydrobromide has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic properties . In biology, it is used to study the mechanisms of action of various enzymes and receptors . In medicine, this compound has shown promise in the development of drugs for treating infectious diseases, cancer, and neurological disorders . Additionally, it finds applications in the industry as a precursor for the synthesis of advanced materials and optoelectronic devices .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-7-amine hydrobromide can be compared with other similar compounds such as imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyridine . While all these compounds share a common imidazopyridine scaffold, they differ in their substitution patterns and biological activities. This compound is unique in its ability to target a broad range of molecular pathways, making it a versatile compound in medicinal chemistry .
List of Similar Compounds:- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine N-oxides
- Substituted imidazopyridine derivatives
Biological Activity
Imidazo[1,2-a]pyridin-7-amine hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Target Interactions
this compound acts on various biological targets, including enzymes and receptors. Its mechanism involves binding interactions that can inhibit or activate specific proteins, leading to downstream effects in cellular pathways. Notably, compounds in this class have been investigated for their role as covalent inhibitors targeting proteins involved in cancer progression and infectious diseases .
Biochemical Pathways
Research indicates that imidazo[1,2-a]pyridine derivatives can modulate key biochemical pathways. For instance, they have shown potential as inhibitors of the KRAS G12C mutation, which is prevalent in certain cancers. Additionally, these compounds have demonstrated efficacy against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by disrupting bacterial metabolic pathways .
Biological Activities
This compound exhibits a wide range of biological activities:
- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral entry into host cells, particularly in the context of SARS-CoV-2. Molecular docking studies revealed strong binding affinities to viral proteins compared to established inhibitors .
- Antibacterial and Antifungal Properties : The compound has been assessed for its antibacterial activity against various pathogens. Studies indicate significant inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .
- Anticancer Potential : Imidazo[1,2-a]pyridine derivatives have been explored for their anticancer properties. They exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, one study reported an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line with a favorable selectivity index compared to non-cancerous cells .
Case Studies
- SARS-CoV-2 Inhibition : A study synthesized novel imidazo[1,2-a]pyrimidine derivatives that displayed significant binding affinities to the ACE2 receptor and spike protein of SARS-CoV-2. These findings suggest potential use as antiviral agents to prevent viral entry into human cells .
- Antitumor Activity : Research focused on imidazo[1,2-a]pyridine derivatives demonstrated potent antitumor effects with minimal cytotoxicity to normal cells. The compounds were effective against various cancer cell lines, showcasing their potential for developing targeted cancer therapies .
- Tuberculosis Treatment : The compound's effectiveness against MDR-TB highlights its potential role in treating resistant infections. In vitro studies have shown that it can inhibit the growth of resistant strains, suggesting it could be an important addition to existing tuberculosis treatment regimens .
Summary of Biological Activities
Activity Type | Effectiveness | IC50 Values/Notes |
---|---|---|
Antiviral | Effective against SARS-CoV-2 | Binding affinity -9.1 kcal/mol |
Antibacterial | Significant inhibition | Active against Gram-positive/negative bacteria |
Antifungal | Effective against Candida species | Specific IC50 values not reported |
Anticancer | Potent against MDA-MB-231 | IC50 = 0.126 µM |
Tuberculosis | Active against MDR/XDR strains | Inhibition observed in vitro |
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.BrH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCGATMULIAKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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